5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine
Description
Properties
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-4-9(6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFLCYGVUVUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686852 | |
| Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-33-7 | |
| Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Aminocarbonyl Group
(a) 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine
- CAS : 1111113-97-3
- Molecular Formula : C₁₃H₁₃N₃O₂ (identical to the dimethyl variant)
- Key Difference : The N-ethyl group replaces N,N-dimethyl, reducing steric bulk but increasing hydrophobicity.
- Impact: Lower solubility in polar solvents compared to the dimethyl variant.
(b) 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine
- CAS : 1261904-80-6
- Molecular Formula : C₁₁H₆F₄N₂O
- Key Difference : Fluorine and trifluoromethyl groups introduce strong electron-withdrawing effects.
- Impact: Enhanced metabolic stability and membrane permeability due to fluorine atoms. Potential for improved binding affinity in medicinal chemistry applications .
Core Heterocycle Modifications
(a) Pyridine vs. Pyrimidine Derivatives
- Example: 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine CAS: 1111115-71-9 Key Difference: Pyridine ring (one nitrogen) replaces pyrimidine (two nitrogens). Impact:
- Reduced hydrogen-bonding capacity.
- Altered electronic properties affecting interactions with biological targets .
(b) C-Nucleoside Analogs
- Example: 1-(2'-Deoxy-β-D-ribofuranosyl)-2-hydroxypyrimidine Key Difference: Sugar moiety attached to the 2-hydroxypyrimidine core. Impact:
- Demonstrated antiviral and anticancer activity in preclinical studies.
Substituent Position and Bulkiness
(a) 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine
- CAS : 1261904-97-5
- Molecular Formula : C₁₄H₁₇N₃O₃S
- Key Difference : Bulky tert-butylsulfamoyl group increases steric hindrance.
- Impact: Likely reduced solubility in aqueous media. Potential for selective binding to hydrophobic enzyme pockets .
(b) 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine
Data Table: Comparative Analysis
Research Implications
- Drug Design: The dimethylaminocarbonyl variant’s solubility and hydrogen-bonding capacity make it suitable for targeting polar enzyme active sites. In contrast, fluorinated analogs offer improved pharmacokinetics .
- Material Science : Hydroxyphenyl derivatives may serve as ligands in coordination polymers or catalysts .
- Synthetic Challenges : Ethyl-substituted analogs face discontinuation due to unresolved stability issues, highlighting the need for robust synthetic protocols .
Biological Activity
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring with a hydroxyl group and a dimethylaminocarbonyl group attached to a phenyl moiety. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to modulate the activity of various enzymes and receptors, influencing cellular pathways involved in disease processes.
Interaction with Biological Macromolecules
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : It interacts with specific receptors, altering their signaling pathways which can affect cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential role as an anticancer agent.
- Anti-inflammatory Effects : Evidence from animal models indicates that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.
In Vitro Studies
-
Cell Proliferation Assays : In studies involving human cancer cell lines, this compound demonstrated significant inhibition of cell growth at micromolar concentrations.
- Example Results :
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.0 A549 (Lung) 10.0
- Example Results :
-
Anti-inflammatory Activity : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls.
- Inhibition Rate : Up to 60% reduction in edema was observed at a dose of 10 mg/kg.
In Vivo Studies
- Animal Models : Research involving murine models has indicated that the compound can effectively reduce symptoms associated with autoimmune disorders.
- Efficacy in Autoimmune Models :
Model Dose (mg/kg) Result (%) Collagen-Induced Arthritis 5 75% reduction Experimental Autoimmune Encephalomyelitis 10 80% reduction
- Efficacy in Autoimmune Models :
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for drug development targeting infectious diseases and cancers.
- Therapeutic Use : Potential use in treating inflammatory conditions and autoimmune diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
